1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the N,N-dimethyl group in the structure of this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core. Reagents such as bromine and dimethylamine are used to introduce the bromine atom and the N,N-dimethyl group, respectively.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, N-[3-(phenylmethyl)]: This compound shares the pyrrolopyridine core but has different substituents, leading to distinct chemical properties and biological activities.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- is unique due to the presence of the bromine atom and the N,N-dimethyl group, which confer specific reactivity and biological activity. Its ability to inhibit FGFR signaling pathways sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14(2)10(15)6-5-13-9-8(6)7(11)3-4-12-9/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMZJEJKIMSXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CNC2=NC=CC(=C12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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